1-(3-(2,2-Difluoroethoxy)benzyl)piperazine

Description

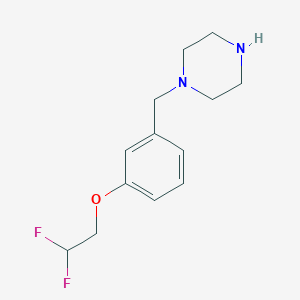

Structure

3D Structure

Properties

IUPAC Name |

1-[[3-(2,2-difluoroethoxy)phenyl]methyl]piperazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18F2N2O/c14-13(15)10-18-12-3-1-2-11(8-12)9-17-6-4-16-5-7-17/h1-3,8,13,16H,4-7,9-10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPJUIVKBAIMGKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC2=CC(=CC=C2)OCC(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18F2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(3-(2,2-Difluoroethoxy)benzyl)piperazine: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the novel compound 1-(3-(2,2-Difluoroethoxy)benzyl)piperazine. As this molecule is not widely documented in publicly available databases, this document outlines plausible synthetic routes, methodologies for its analytical characterization, and discusses its potential applications in drug discovery based on the established pharmacology of related benzylpiperazine analogues.

Compound Identification and Properties

While a specific CAS number for 1-(3-(2,2-Difluoroethoxy)benzyl)piperazine is not readily found in major chemical databases, its identity can be established through its structural and molecular formula.

| Identifier | Value |

| IUPAC Name | 1-((3-(2,2-Difluoroethoxy)phenyl)methyl)piperazine |

| Molecular Formula | C₁₃H₁₈F₂N₂O |

| Molecular Weight | 256.29 g/mol |

| Chemical Structure | (See Figure 1) |

// Define nodes for the structure N1 [label="N", pos="0,0!"]; N2 [label="N", pos="1.5,1!"]; C1 [label="C", pos="-0.75,0.75!"]; C2 [label="C", pos="-0.75,1.75!"]; C3 [label="C", pos="0.75,2.5!"]; C4 [label="C", pos="2.25,1.75!"]; C5 [label="C", pos="2.25,0.25!"]; C6 [label="C", pos="0.75,-0.75!"]; C7 [label="C", pos="-1.5,0!"]; C8 [label="C", pos="-2.5,0!"]; C9 [label="C", pos="-3.25,0.75!"]; C10 [label="C", pos="-4.25,0.75!"]; C11 [label="C", pos="-4.5,-0.25!"]; C12 [label="C", pos="-3.75,-1!"]; C13 [label="C", pos="-2.75,-1!"]; O1 [label="O", pos="-5.25,1.5!"]; C14 [label="C", pos="-6.25,1.5!"]; C15 [label="C", pos="-7.25,1.5!"]; F1 [label="F", pos="-8,2.25!"]; F2 [label="F", pos="-8,0.75!"]; H1 [label="H", pos="1.5,1.5!"];

// Draw bonds N1 -- C1; C1 -- C2; C2 -- C3; C3 -- N2; N2 -- C4; C4 -- C5; C5 -- N1; N1 -- C7; C7 -- C8; C8 -- C9; C9 -- C10; C10 -- C11; C11 -- C12; C12 -- C13; C13 -- C8; C10 -- O1; O1 -- C14; C14 -- C15; C15 -- F1; C15 -- F2; N2 -- H1;

// Benzene ring double bonds edge [style=double]; C9 -- C10; C11 -- C12; C13 -- C8; }

Figure 1: Chemical Structure of 1-(3-(2,2-Difluoroethoxy)benzyl)piperazine

Proposed Synthetic Pathways

The synthesis of 1-(3-(2,2-Difluoroethoxy)benzyl)piperazine can be approached through two primary and reliable methods: reductive amination and direct N-alkylation . Both pathways require the initial synthesis of a key intermediate, 3-(2,2-difluoroethoxy)benzaldehyde or a derivative thereof.

Synthesis of Key Intermediate: 3-(2,2-Difluoroethoxy)benzaldehyde

The precursor is synthesized via a Williamson ether synthesis, a robust and well-established method for forming ethers.

reactant1 [label="3-Hydroxybenzaldehyde"]; reactant2 [label="2-Bromo-1,1-difluoroethane"]; reagents [label="K₂CO₃, NaI (cat.)\nDMF, 80 °C", shape=plaintext, fontcolor="#34A853"]; product [label="3-(2,2-Difluoroethoxy)benzaldehyde", fillcolor="#E8F0FE"];

reactant1 -> product [label="Williamson Ether Synthesis"]; reactant2 -> product; reagents -> product [style=invis]; }

Figure 2: Synthesis of 3-(2,2-Difluoroethoxy)benzaldehyde

Protocol: Williamson Ether Synthesis

-

To a solution of 3-hydroxybenzaldehyde (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.0 eq) and a catalytic amount of sodium iodide (NaI, 0.1 eq).

-

Stir the mixture at room temperature for 15 minutes.

-

Add 2-bromo-1,1-difluoroethane (1.2 eq) dropwise to the suspension.

-

Heat the reaction mixture to 80 °C and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and pour it into ice-water.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield pure 3-(2,2-difluoroethoxy)benzaldehyde.

-

Causality: Potassium carbonate acts as a base to deprotonate the phenolic hydroxyl group, forming a more nucleophilic phenoxide. DMF is an ideal polar aprotic solvent for this Sₙ2 reaction. Sodium iodide serves as a catalyst through the Finkelstein reaction, transiently converting the bromoethane to the more reactive iodoethane.

Pathway A: Reductive Amination

This is often the preferred method due to its high selectivity for mono-alkylation and the use of readily available and stable precursors.[1][2]

start [label="3-(2,2-Difluoroethoxy)benzaldehyde\n+ Piperazine"]; step1 [label="Imine/Iminium Formation\n(Acid Catalyst, e.g., AcOH)"]; step2 [label="Reduction\n(NaBH(OAc)₃)"]; product [label="1-(3-(2,2-Difluoroethoxy)benzyl)piperazine", fillcolor="#E8F0FE"];

start -> step1; step1 -> step2; step2 -> product; }

Figure 3: Reductive Amination Workflow

Protocol: Reductive Amination

-

Dissolve 3-(2,2-difluoroethoxy)benzaldehyde (1.0 eq) and piperazine (1.2 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

-

Add a catalytic amount of acetic acid (AcOH) to facilitate iminium ion formation.

-

Stir the mixture at room temperature for 1 hour.

-

Slowly add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise to the reaction mixture.

-

Continue stirring at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

-

Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Separate the organic layer, and extract the aqueous layer with DCM (2x).

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Purify the crude product by column chromatography to yield the final compound.

-

Causality: The reaction proceeds via the formation of an iminium ion intermediate between the aldehyde and one of the secondary amines of piperazine.[3] Sodium triacetoxyborohydride is a mild and selective reducing agent, ideal for reducing the iminium ion in the presence of the unreacted aldehyde, thereby minimizing side reactions.[2]

Pathway B: Direct N-Alkylation

This classical approach involves the direct reaction of piperazine with a benzyl halide. Controlling the stoichiometry is crucial to minimize the formation of the di-substituted by-product.[4][5]

start [label="1-(Bromomethyl)-3-(2,2-difluoroethoxy)benzene\n+ Piperazine (Excess)"]; step1 [label="Nucleophilic Substitution\n(Base, e.g., K₂CO₃, in Acetonitrile)"]; product [label="1-(3-(2,2-Difluoroethoxy)benzyl)piperazine", fillcolor="#E8F0FE"];

start -> step1; step1 -> product; }

Figure 4: Direct N-Alkylation Workflow

Protocol: Direct N-Alkylation

-

Precursor Synthesis: The required 1-(bromomethyl)-3-(2,2-difluoroethoxy)benzene can be synthesized from the corresponding benzaldehyde via reduction to the benzyl alcohol followed by bromination (e.g., with PBr₃ or HBr).

-

Dissolve a large excess of piperazine (5-10 eq) in a solvent such as acetonitrile or ethanol.

-

Add a base such as potassium carbonate (K₂CO₃, 2.0 eq relative to the benzyl bromide) to act as a scavenger for the HBr formed.

-

Slowly add a solution of 1-(bromomethyl)-3-(2,2-difluoroethoxy)benzene (1.0 eq) in the same solvent to the piperazine mixture at room temperature.

-

Heat the reaction to reflux and maintain for 2-4 hours, monitoring by TLC.

-

Cool the reaction mixture and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in DCM and wash with water to remove excess piperazine and its salts.

-

Dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography.

-

Causality: Piperazine acts as a nucleophile, displacing the bromide from the benzylic carbon in an Sₙ2 reaction.[5][6] Using a large excess of piperazine is a key strategy to statistically favor mono-alkylation over di-alkylation. The added base prevents the protonation of piperazine by the HBr by-product, which would otherwise render it non-nucleophilic.

Analytical Characterization

To confirm the identity and purity of the synthesized 1-(3-(2,2-Difluoroethoxy)benzyl)piperazine, a suite of standard analytical techniques should be employed.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons on the substituted benzyl ring, a singlet for the benzylic CH₂ group, multiplets for the piperazine ring protons, and a characteristic triplet of triplets for the -OCH₂CHF₂ group. |

| ¹³C NMR | Distinct signals for all 13 carbon atoms, including the two carbons of the piperazine ring, the benzylic carbon, the aromatic carbons, and the two carbons of the difluoroethoxy group (with C-F coupling). |

| ¹⁹F NMR | A characteristic multiplet for the two equivalent fluorine atoms, showing coupling to the adjacent methylene protons. |

| Mass Spectrometry (MS) | The molecular ion peak (M+H)⁺ should be observed at m/z 257.14. Fragmentation patterns would likely show a major fragment at m/z 91 (tropylium ion from benzyl cleavage) and fragments related to the piperazine ring. |

| High-Performance Liquid Chromatography (HPLC) | A single major peak under various mobile phase conditions would indicate high purity. Retention time is method-dependent. |

Potential Applications and Scientific Context

Benzylpiperazine (BZP) and its derivatives are a well-known class of compounds with significant activity on the central nervous system (CNS). They primarily act as monoamine releasing agents and reuptake inhibitors, with varying selectivity for dopamine, serotonin, and norepinephrine transporters.

-

Drug Development: The introduction of the 3-(2,2-difluoroethoxy) group is a common strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties. The fluorine atoms can enhance metabolic stability by blocking sites of oxidative metabolism and can alter lipophilicity and binding affinity. Therefore, 1-(3-(2,2-Difluoroethoxy)benzyl)piperazine represents a novel analogue for exploration in CNS drug discovery programs, potentially for indications such as:

-

Antidepressants

-

Anxiolytics

-

Stimulants

-

Cognitive enhancers

-

-

Research Tool: As a novel chemical entity, this compound can serve as a valuable research tool to probe the structure-activity relationships (SAR) of the benzylpiperazine scaffold. By comparing its pharmacological profile to other known analogues, researchers can gain a deeper understanding of how substitutions on the benzyl ring influence receptor affinity and functional activity.

Safety and Handling

No specific safety data exists for 1-(3-(2,2-Difluoroethoxy)benzyl)piperazine. However, based on the known toxicology of related piperazine derivatives, the following precautions are advised:

-

Handling: The compound should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times.

-

Toxicity: Many benzylpiperazine analogues exhibit stimulant effects and can cause adverse sympathomimetic effects. Assume the compound is biologically active and potentially toxic. Avoid inhalation, ingestion, and skin contact.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from strong oxidizing agents.

This guide provides a foundational framework for the synthesis and study of 1-(3-(2,2-Difluoroethoxy)benzyl)piperazine. All experimental work should be conducted by qualified personnel in a properly equipped laboratory, adhering to all institutional and governmental safety regulations.

References

- Reddy, P. J., et al. (n.d.). Effect of the Substituent in the Benzylation of Piperazine. Asian Journal of Chemistry.

- Liu, J., Fitzgerald, A. E., & Mani, N. S. (2012). Reductive Amination by Continuous-Flow Hydrogenation: Direct and Scalable Synthesis of a Benzylpiperazine. Synlett, 23(16), 2469-2472.

- Liu, J., Fitzgerald, A. E., & Mani, N. S. (2012). Reductive Amination by Continuous-Flow Hydrogenation: Direct and Scalable Synthesis of a Benzylpiperazine. Synthesis, 44(16), 2469-2472.

-

Indian Academy of Sciences. (n.d.). Solvent effects in the reaction between piperazine and benzyl bromide. Retrieved from [Link]

-

ResearchGate. (n.d.). Reductive amination route for selective N-monosubstitution. Retrieved from [Link]

-

ResearchGate. (n.d.). 1-Benzylpiperazine and other Piperazine-based Derivatives. Retrieved from [Link]

- de Paula, J., et al. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 33(1), 5-16.

Sources

Novel benzylpiperazine derivatives with difluoroethoxy substitutions

An In-Depth Technical Guide to Novel Benzylpiperazine Derivatives with Difluoroethoxy Substitutions

Abstract

The benzylpiperazine scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous centrally acting agents.[1] This guide explores the strategic incorporation of a difluoroethoxy (-OCHF2) moiety onto the benzyl ring of these derivatives. This substitution serves as a bioisosteric replacement for the more common methoxy (-OCH3) group, a strategy aimed at overcoming metabolic liabilities while potentially enhancing pharmacological properties.[2][3] We provide a comprehensive overview of the synthetic rationale, detailed experimental protocols for synthesis and evaluation, and an analysis of the structure-activity relationships (SAR) that govern the interaction of these novel compounds with key neurological targets, particularly dopamine D2 and serotonin 5-HT2A receptors. This document is intended for researchers, scientists, and drug development professionals seeking to leverage advanced bioisosteric strategies in the design of next-generation therapeutics.

Introduction: The Strategic Imperative for Bioisosteric Modification

The piperazine ring is a privileged scaffold in drug discovery, renowned for its presence in a wide array of therapeutics targeting the central nervous system (CNS), including anxiolytics, antidepressants, and antipsychotics.[1] The 1-benzylpiperazine framework, in particular, has a complex pharmacological history, known for both its therapeutic potential and its appearance in recreational drugs, primarily due to its stimulant effects and interaction with monoamine systems.[4][5]

A common feature in many CNS-active benzylpiperazine derivatives is the presence of a methoxy (-OCH3) substituent on the aromatic ring. While this group can be crucial for receptor affinity, it is also a well-known site of metabolic vulnerability, often undergoing O-demethylation by cytochrome P450 enzymes. This metabolic instability can lead to poor pharmacokinetic profiles and the formation of active metabolites with different pharmacological properties.

1.1 The Role of the Difluoroethoxy Group as a Methoxy Bioisostere

Bioisosteric replacement is a cornerstone of modern drug design, involving the substitution of a molecular fragment with another that retains similar physical and chemical properties, thereby maintaining the desired biological activity while optimizing other attributes.[6] The 1,1-difluoroethoxy (-OCHF2) group has emerged as a highly effective bioisostere for the methoxy group.[2][3]

The rationale for this substitution is threefold:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, rendering the difluoroethoxy group highly resistant to oxidative metabolism, thus preventing O-dealkylation and improving the compound's pharmacokinetic profile.[3]

-

Electronic Mimicry: The difluoroethoxy group mimics the steric footprint and conformational preference of the methoxy group. However, the strong electron-withdrawing nature of the two fluorine atoms alters the electronic properties of the aromatic ring, which can modulate receptor binding affinity and selectivity.[2]

-

Improved Physicochemical Properties: Fluorine substitution can influence properties such as lipophilicity and pKa, which are critical for absorption, distribution, metabolism, and excretion (ADME) characteristics, including blood-brain barrier penetration.[7]

This guide focuses on the synthesis and evaluation of novel benzylpiperazine derivatives where this strategic bioisosteric replacement has been implemented, with a focus on their potential as dual dopamine D2 and serotonin 5-HT2A receptor antagonists for applications such as atypical antipsychotics.[8][9]

Synthetic Strategies and Methodologies

The synthesis of difluoroethoxy-substituted benzylpiperazines requires a multi-step approach, beginning with the preparation of a key intermediate: the appropriately substituted benzyl halide. The general strategy involves the N-alkylation of piperazine with this benzyl halide.

2.1 General Synthetic Pathway

The core synthesis can be broken down into two main stages:

-

Synthesis of the Difluoroethoxylated Benzyl Halide: This typically starts from a hydroxy-substituted benzaldehyde or benzyl alcohol. The phenolic hydroxyl group is first difluoroethylated, followed by conversion of the aldehyde or alcohol to a benzyl chloride or bromide.

-

N-Alkylation of Piperazine: The resulting benzyl halide is then reacted with piperazine (or a derivative thereof) under basic conditions to yield the final target compound.

2.2 Detailed Experimental Protocol: Synthesis of 1-{[4-(Difluoroethoxy)phenyl]methyl}piperazine

This protocol provides a representative method for synthesizing a target compound. Disclaimer: This is a generalized protocol based on established chemical transformations and should be adapted and optimized under appropriate laboratory conditions by qualified personnel.

Step 1: Synthesis of 4-(Difluoroethoxy)benzaldehyde

-

To a stirred solution of 4-hydroxybenzaldehyde (1.0 equiv) in anhydrous Dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.5 equiv).

-

Heat the mixture to 80 °C.

-

Bubble chlorodifluoromethane (ClCHF₂) gas through the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction to room temperature and pour it into ice-water.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 4-(difluoroethoxy)benzaldehyde.

Step 2: Synthesis of [4-(Difluoroethoxy)phenyl]methanol

-

Dissolve 4-(difluoroethoxy)benzaldehyde (1.0 equiv) in methanol at 0 °C.

-

Add sodium borohydride (NaBH₄, 1.5 equiv) portion-wise, maintaining the temperature below 5 °C.

-

Allow the reaction to stir at room temperature for 2 hours until the starting material is consumed (monitored by TLC).

-

Quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Extract the residue with dichloromethane (DCM, 3x).

-

Combine the organic layers, dry over Na₂SO₄, and evaporate the solvent to yield [4-(difluoroethoxy)phenyl]methanol, which is often used in the next step without further purification.

Step 3: Synthesis of 1-(Bromomethyl)-4-(difluoroethoxy)benzene

-

Dissolve [4-(difluoroethoxy)phenyl]methanol (1.0 equiv) in anhydrous DCM at 0 °C.

-

Slowly add phosphorus tribromide (PBr₃, 0.5 equiv) dropwise.

-

Allow the reaction to stir at room temperature for 3 hours.

-

Carefully pour the mixture onto crushed ice and neutralize with a saturated sodium bicarbonate (NaHCO₃) solution.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield the crude benzyl bromide. Use this intermediate immediately in the next step due to its potential instability.

Step 4: Synthesis of 1-{[4-(Difluoroethoxy)phenyl]methyl}piperazine

-

To a solution of piperazine (3.0 equiv) in anhydrous DCM, add K₂CO₃ (2.0 equiv) and a catalytic amount of potassium iodide (KI).

-

Add a solution of 1-(bromomethyl)-4-(difluoroethoxy)benzene (1.0 equiv) in DCM dropwise at room temperature.

-

Stir the reaction mixture overnight.

-

Filter the reaction mixture and wash the solid with DCM.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue using column chromatography (silica gel, DCM/methanol gradient with 1% triethylamine) to afford the final product.

-

Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

Pharmacological Profile and Structure-Activity Relationships (SAR)

The primary pharmacological rationale for developing these compounds is to target CNS receptors implicated in psychiatric disorders like schizophrenia. Atypical antipsychotics achieve their therapeutic efficacy and reduced side-effect profile by modulating both dopamine D2 and serotonin 5-HT2A receptors.[7][9]

3.1 Key Molecular Targets: Dopamine D2 and Serotonin 5-HT2A Receptors

-

Dopamine D2 Receptor (D2R) Antagonism: Blockade of D2 receptors in the mesolimbic pathway is central to the antipsychotic effect of these drugs. However, high D2R occupancy in the nigrostriatal pathway is associated with extrapyramidal side effects (EPS).[10][11]

-

Serotonin 5-HT2A Receptor (5-HT2A R) Antagonism: 5-HT2A receptor blockade is a hallmark of atypical antipsychotics. This action is believed to mitigate EPS by increasing dopamine release in the striatum and to contribute to efficacy against the negative symptoms of schizophrenia.[12][13]

The ideal profile for an atypical antipsychotic is a potent 5-HT2A antagonist with a moderate D2 antagonist affinity (or a "fast-off" kinetic profile from the D2 receptor).[9][14]

3.2 Predicted Structure-Activity Relationships (SAR)

While specific data for difluoroethoxy derivatives is emerging, SAR can be inferred from related benzylpiperazine series.[15][16] The substitution on the benzyl ring is a critical determinant of receptor affinity and selectivity.[16]

| Compound Class | R Group | Target Affinity (Ki, nM) - Representative Data | Therapeutic Potential |

| Reference Benzylpiperazines | 4-Methoxy (-OCH₃) | σ₁: 1.6, σ₂: >1000[15][17] | Nociceptive pain, Neuropathic pain[15] |

| 3-CF₃ (TFMPP) | Primarily serotonergic[4][18] | Research tool, potential antidepressant | |

| 2,5-Dimethoxy | Serotonergic & Dopaminergic[16] | CNS stimulant | |

| Novel Difluoroethoxy Derivatives (Predicted) | 4-Difluoroethoxy (-OCHF₂) | Expected to retain high affinity for σ₁ and gain/modulate D₂/5-HT₂A affinity. | Atypical Antipsychotic, Antidepressant |

Table 1: Comparative Receptor Affinities and Therapeutic Potential. Data for methoxy derivatives is sourced from existing literature[15][17]; the profile for difluoroethoxy derivatives is a forward-looking prediction based on bioisosteric principles.

The introduction of the electron-withdrawing -OCHF₂ group in place of the electron-donating -OCH₃ group is expected to:

-

Alter Ring Electronics: This change can influence the hydrogen bonding capacity and electrostatic interactions with receptor binding pockets.

-

Maintain Steric Profile: The size is comparable to methoxy, allowing the ligand to fit into similar binding sites.[2]

-

Enhance Metabolic Stability: As discussed, this is the primary advantage, leading to a more predictable and sustained pharmacological effect in vivo.[3]

Preclinical Evaluation Protocols

Validating the therapeutic potential of these novel derivatives requires a systematic evaluation of their pharmacological and ADME properties.

4.1 Protocol: In Vitro Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of the novel compounds for human D2 and 5-HT2A receptors.

Materials:

-

Cell membranes expressing recombinant human D2 or 5-HT2A receptors.

-

Radioligands: [³H]-Spiperone (for D2) and [³H]-Ketanserin (for 5-HT2A).

-

Non-specific binding inhibitors: Haloperidol (for D2) and Mianserin (for 5-HT2A).

-

Test compounds dissolved in DMSO.

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

-

Scintillation vials and cocktail; microplate harvester; liquid scintillation counter.

Procedure:

-

Prepare serial dilutions of the test compounds.

-

In a 96-well plate, add assay buffer, cell membranes, and the appropriate radioligand.

-

For total binding wells, add vehicle (DMSO).

-

For non-specific binding wells, add a high concentration of the respective inhibitor (e.g., 10 µM Haloperidol).

-

For experimental wells, add the test compounds at various concentrations.

-

Incubate the plate at room temperature for 60-90 minutes.

-

Terminate the reaction by rapid filtration through a glass fiber filter using a microplate harvester, followed by washing with ice-cold buffer.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific counts from total counts. Determine the IC₅₀ value (concentration of test compound that inhibits 50% of specific binding) using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

4.2 Protocol: In Vivo Behavioral Model - Inhibition of Apomorphine-Induced Climbing in Mice

Objective: To assess the in vivo D2 receptor antagonist activity of the compounds, a key indicator of antipsychotic potential.

Materials:

-

Male Swiss albino mice (20-25 g).

-

Test compounds formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

-

Apomorphine hydrochloride (dopamine agonist).

-

Standard drug (e.g., Haloperidol).

-

Cylindrical wire mesh cages.

Procedure:

-

Acclimatize mice to the laboratory environment.

-

Divide animals into groups (Vehicle control, Standard, Test compound at various doses).

-

Administer the test compounds or standard drug via intraperitoneal (i.p.) or oral (p.o.) route.

-

After a set pre-treatment time (e.g., 30 min for i.p.), administer apomorphine (e.g., 1.5 mg/kg, s.c.) to induce climbing behavior.

-

Immediately place each mouse in a wire mesh cage and observe its behavior.

-

Score the climbing behavior at 10, 20, and 30 minutes post-apomorphine administration. A common scoring system is: 0 = four paws on the floor; 1 = two paws on the wall; 2 = all four paws on the wall.

-

Data Analysis: Calculate the mean climbing score for each group. A significant reduction in the climbing score compared to the vehicle control group indicates D2 antagonist activity. Analyze data using ANOVA followed by a post-hoc test.

Future Directions and Conclusion

The introduction of difluoroethoxy substitutions on the benzylpiperazine scaffold represents a promising and logical evolution in the design of CNS-active agents. This strategy directly addresses the metabolic liabilities associated with traditional alkoxy substituents while offering a tool to fine-tune the electronic environment of the pharmacophore.

Future research in this area should focus on:

-

SAR Expansion: Synthesizing a broader library of analogs with the difluoroethoxy group at different positions (ortho, meta) on the benzyl ring to comprehensively map the SAR.

-

Functional Activity: Moving beyond binding assays to detailed functional assays to characterize compounds as full antagonists, partial agonists, or inverse agonists at D2 and 5-HT2A receptors.

-

In Vivo Profiling: Conducting comprehensive in vivo studies to evaluate not only efficacy in models of psychosis but also the side-effect profile, including assessments for catalepsy (EPS liability), weight gain, and cardiovascular effects.

-

Pharmacokinetic Studies: Performing detailed ADME studies to confirm the hypothesized improvements in metabolic stability and to characterize the full pharmacokinetic profile of lead candidates.

References

-

Bonanno, F., Wilson, L. L., Arena, E., McLaughlin, J. P., et al. (2021). Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. ACS Publications. Available at: [Link]

-

Romeo, G., Bonanno, F., Wilson, L. L., Arena, E., et al. (2021). Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. PubMed Central. Available at: [Link]

-

Al-Ameed, H. A., et al. (2022). The Neuropharmacological Potential of Piperazine Derivatives: A Mini-Review. Bentham Science. Available at: [Link]

-

Dixon, J. A., et al. (2013). Direct Synthesis of Fluorinated Heteroarylether Bioisosteres. Angewandte Chemie International Edition. Available at: [Link]

-

Dixon, J. A., et al. (2013). Direct Synthesis of Fluorinated Heteroarylether Bioisosteres. PMC - NIH. Available at: [Link]

-

ResearchGate. (n.d.). Structures of classical bioisosteres containing the 3-methoxy versus 3-difluoromethoxy isosterism. ResearchGate. Available at: [Link]

-

Singh, A., et al. (2021). Synthesis and Evaluation of Aryl Substituted Propyl Piperazines for Potential Atypical Antipsychotic Activity. Medicinal Chemistry. Available at: [Link]

- Google Patents. (n.d.). EP0209843A2 - Benzylpiperazine compound, preparation thereof, pharmaceutical composition, and use. Google Patents.

-

European Monitoring Centre for Drugs and Drug Addiction. (2018). BZP/piperazines drug profile. European Union. Available at: [Link]

-

MDPI. (2025). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. Available at: [Link]

-

Macmillan Group - Princeton University. (2024). Direct Bioisostere Replacement Enabled by Metallaphotoredox Deoxydifluoromethylation. Macmillan Group. Available at: [Link]

-

Di Stefano, M., et al. (2023). Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoacylglycerol lipase (MAGL) inhibitors. UNIPI. Available at: [Link]

-

Wikipedia. (n.d.). Benzylpiperazine. Wikipedia. Available at: [Link]

-

ResearchGate. (2025). "Synthesis, Characterization, and Antipsychotic Evaluation of Some Aryl Piperazine Congeners". ResearchGate. Available at: [Link]

-

Drug Hunter. (2025). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Drug Hunter. Available at: [Link]

-

Gatch, M. B., et al. (2018). Impure but not inactive: Behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis. PubMed. Available at: [Link]

-

Amanote Research. (1987). Benzylpiperazine Derivatives. II. Syntheses and Cerebral Vasodilating Activities of 1-((3-Alkyl-3-Hydroxy-3-Phenyl)propyl)-4-Benzylpiperazine Derivatives. Amanote Research. Available at: [Link]

-

ResearchGate. (2017). Effect of N-Benzylpiperazine, Its Metabolite N-Benzylethylenediamine, and Its Disubstituted Analogue N,N'-Dibenzylpiperazine on the Acquisition, Formation, and Consolidation of Memory in Mice. ResearchGate. Available at: [Link]

-

Sharma, R., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. PubMed. Available at: [Link]

-

BioWorld. (2004). Dual D2/5-HT2A antagonists for use in schizophrenia claimed by Pfizer. BioWorld. Available at: [Link]

-

Malaysian Journal of Chemistry. (2011). Analytical Studies on N-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)piperazine- A New Class of Designer Drug of Abuse. Malaysian Journal of Chemistry. Available at: [Link]

-

Springer. (2015). An In Vitro Study of the Neurotoxic Effects of N-Benzylpiperazine: A Designer Drug of Abuse. Springer. Available at: [Link]

-

Arakawa, R., et al. (2013). Comparison of the anti-dopamine D₂ and anti-serotonin 5-HT(2A) activities of chlorpromazine, bromperidol, haloperidol and second-generation antipsychotics parent compounds and metabolites thereof. PubMed. Available at: [Link]

-

ResearchGate. (2025). Synthesis and Evaluation of Phenothiazine Derivatives. ResearchGate. Available at: [Link]

-

Wikipedia. (n.d.). Serotonin 5-HT2A receptor antagonist. Wikipedia. Available at: [Link]

-

Sykes, D. A., et al. (2021). Exploring the kinetic selectivity of antipsychotics for dopamine D2 and 5-HT2A receptors. Nature. Available at: [Link]

-

Kim, Y., et al. (2011). Antagonist functional selectivity: 5-HT2A serotonin receptor antagonists differentially regulate 5-HT2A receptor protein level in vivo. PubMed. Available at: [Link]

-

IOSR Journal of Pharmacy. (2020). Synthesis and Evaluation of Phenothiazine Derivatives. iosrphr.org. Available at: [Link]

-

Pontén, J., et al. (2010). Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands and the discovery of the dopaminergic stabilizer 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine (huntexil, pridopidine, ACR16). PubMed. Available at: [Link]

-

Gatch, M. B., et al. (2018). Impure but not inactive: behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis. PMC. Available at: [Link]

Sources

- 1. benthamdirect.com [benthamdirect.com]

- 2. sioc.cas.cn [sioc.cas.cn]

- 3. Direct Synthesis of Fluorinated Heteroarylether Bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BZP/piperazines drug profile | www.euda.europa.eu [euda.europa.eu]

- 5. Benzylpiperazine - Wikipedia [en.wikipedia.org]

- 6. drughunter.com [drughunter.com]

- 7. Synthesis and Evaluation of Aryl Substituted Propyl Piperazines for Potential Atypical Antipsychotic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. | BioWorld [bioworld.com]

- 9. Exploring the kinetic selectivity of antipsychotics for dopamine D2 and 5-HT2A receptors: implications for the prevalence of EPS and receptor occupancy | bioRxiv [biorxiv.org]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands and the discovery of the dopaminergic stabilizer 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine (huntexil, pridopidine, ACR16) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Serotonin 5-HT2A receptor antagonist - Wikipedia [en.wikipedia.org]

- 13. Antagonist functional selectivity: 5-HT2A serotonin receptor antagonists differentially regulate 5-HT2A receptor protein level in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Comparison of the anti-dopamine D₂ and anti-serotonin 5-HT(2A) activities of chlorpromazine, bromperidol, haloperidol and second-generation antipsychotics parent compounds and metabolites thereof - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. benchchem.com [benchchem.com]

- 17. Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Impure but not inactive: Behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Design of CNS-Targeted Therapeutics: A Technical Guide to Pharmacophore Modeling of Fluorinated Benzylpiperazine Ligands

Abstract

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine into lead compounds and the application of sophisticated computational tools are paramount for the development of effective therapeutics. This in-depth technical guide provides a comprehensive exploration of pharmacophore modeling as applied to fluorinated benzylpiperazine ligands, a class of compounds with significant potential in the development of central nervous system (CNS) agents. This document will navigate the reader through the foundational principles of pharmacophore modeling, the nuanced role of fluorine in medicinal chemistry, detailed experimental and computational protocols, and the critical analysis of structure-activity relationships (SAR). By integrating theoretical knowledge with practical, field-proven insights, this guide is designed to empower researchers, scientists, and drug development professionals to harness these powerful methodologies in their own research endeavors.

Introduction: The Convergence of Fluorine Chemistry and Computational Design

The benzylpiperazine scaffold is a privileged structure in medicinal chemistry, frequently appearing in biologically active compounds across various therapeutic areas.[1] The introduction of fluorine atoms into this scaffold can dramatically alter a molecule's physicochemical properties, influencing its metabolic stability, binding affinity, and ability to cross the blood-brain barrier.[2][3] When combined with the predictive power of pharmacophore modeling—a computational method that identifies the essential three-dimensional arrangement of chemical features necessary for biological activity—researchers can significantly accelerate the design and optimization of novel drug candidates.[4]

This guide will provide a holistic overview of this synergistic approach, offering not just a "how-to" but a "why-to" for each step of the process, from ligand synthesis to in silico analysis.

The Indispensable Role of Fluorine in Modern Drug Design

The strategic incorporation of fluorine is a cornerstone of modern medicinal chemistry. Its unique properties, such as high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, allow for the fine-tuning of a drug candidate's pharmacokinetic and pharmacodynamic profile.

Key Physicochemical and DMPK Effects of Fluorine Substitution:

| Property | Effect of Fluorination | Rationale and Causality |

| Metabolic Stability | Often increased | The high strength of the C-F bond makes it resistant to metabolic cleavage by cytochrome P450 enzymes. Fluorine can also block sites of metabolic oxidation. |

| Binding Affinity | Can be enhanced | Fluorine's electronegativity can lead to favorable electrostatic interactions with the target protein. It can also influence the conformation of the ligand to better fit the binding pocket.[2] |

| Lipophilicity | Generally increased | The addition of fluorine increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier. However, excessive fluorination can lead to poor solubility.[2] |

| pKa | Can be lowered | The electron-withdrawing nature of fluorine can decrease the basicity of nearby functional groups, which can impact a compound's ionization state and, consequently, its absorption and distribution. |

| Conformational Preference | Can be altered | Fluorine substitution can induce specific conformational preferences in a molecule, which can be advantageous for binding to a target.[2] |

Principles and Workflow of Pharmacophore Modeling

Pharmacophore modeling serves as a molecular blueprint, abstracting the essential features of a ligand's interaction with its biological target. This approach can be broadly categorized into two types: ligand-based and structure-based modeling.[4]

-

Ligand-Based Pharmacophore Modeling: This method is employed when the three-dimensional structure of the biological target is unknown. It relies on a set of known active ligands to identify common chemical features and their spatial arrangement.[5]

-

Structure-Based Pharmacophore Modeling: When the 3D structure of the target protein is available, this approach can be used to identify key interaction points within the binding site.[6]

The general workflow for developing a pharmacophore model is an iterative process that involves several key stages.

Caption: A generalized workflow for pharmacophore model development.

Experimental Protocol: Synthesis of a Fluorinated Benzylpiperazine Analog

To provide a practical context, this section outlines a representative synthesis of a fluorinated benzylpiperazine derivative. This protocol is based on established synthetic routes and can be adapted for the synthesis of various analogs.[7][8]

Objective: To synthesize 1-(4-fluorobenzyl)piperazine.

Materials:

-

Piperazine

-

4-Fluorobenzyl chloride

-

Sodium carbonate

-

Toluene

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate

-

Standard laboratory glassware and equipment

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask, dissolve piperazine (2 equivalents) and sodium carbonate (2.5 equivalents) in toluene.

-

Addition of Alkylating Agent: To the stirred solution, add 4-fluorobenzyl chloride (1 equivalent) dropwise at room temperature.

-

Reaction Monitoring: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature and filter to remove inorganic salts.

-

Extraction: Wash the filtrate with water. Extract the aqueous layer with dichloromethane.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel to yield 1-(4-fluorobenzyl)piperazine.

Computational Protocol: Ligand-Based Pharmacophore Modeling of Fluorinated Benzylpiperazine Ligands

This section details a step-by-step workflow for generating and validating a ligand-based pharmacophore model using a commercially available software package such as BIOVIA Discovery Studio.[9][10][11]

Objective: To develop a predictive pharmacophore model for a series of fluorinated benzylpiperazine ligands with known activity at a specific CNS target (e.g., a dopamine receptor).

Software: BIOVIA Discovery Studio or a similar molecular modeling suite.

Caption: A step-by-step workflow for ligand-based pharmacophore modeling.

Detailed Methodology:

-

Ligand Preparation and Training Set Selection:

-

Compile a dataset of fluorinated benzylpiperazine ligands with their corresponding biological activity data (e.g., IC50 or Ki values).

-

Divide the dataset into a training set (typically 70-80% of the compounds) and a test set. The training set should encompass a wide range of activities and structural diversity.[12]

-

-

Conformer Generation:

-

Generate a diverse set of low-energy 3D conformers for each ligand in the training set. This step is crucial as it explores the possible shapes the molecule can adopt.

-

-

Pharmacophore Feature Identification:

-

Identify the key chemical features present in the training set molecules. Common features include hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (HY), aromatic rings (AR), and positive/negative ionizable groups.[13]

-

-

Pharmacophore Model Generation:

-

Utilize an algorithm like HipHop (for common feature identification) or HypoGen (for quantitative structure-activity relationship-based models) to generate a set of pharmacophore hypotheses.[10] These hypotheses represent different spatial arrangements of the identified features.

-

-

Model Validation:

-

Internal Validation: Assess the quality of the generated models using statistical parameters such as cost differences, root-mean-square deviation (RMSD), and correlation coefficients.[13]

-

External Validation: The most critical step is to validate the model's predictive power using the test set of compounds that were not used in model generation. A good model should be able to accurately predict the activity of the test set compounds. Fischer's randomization test can also be employed to ensure the statistical significance of the model.[13]

-

Structure-Activity Relationship (SAR) Analysis of Fluorinated Benzylpiperazine Ligands

The developed pharmacophore model, in conjunction with experimental data, provides a powerful framework for understanding the SAR of fluorinated benzylpiperazine ligands. By mapping the ligands onto the validated pharmacophore, we can rationalize the impact of fluorine substitution on their biological activity.

Predicted Impact of Fluorine Position on Monoamine Transporter Affinity:

| Compound | Predicted Selectivity | Rationale |

| Benzylpiperazine (BZP) | DAT, NET > SERT | Known to primarily act as a dopamine and norepinephrine releasing agent.[14] |

| 2-Fluorobenzylpiperazine | Likely DAT/NET selective | The ortho-fluorine may introduce steric hindrance, potentially altering the optimal binding conformation at different transporters.[14] |

| 3-Fluorobenzylpiperazine | Potentially more balanced (DAT/NET/SERT) | The meta-position may exert a more subtle electronic effect, possibly leading to a more balanced interaction with all three monoamine transporters.[14] |

| 4-Fluorobenzylpiperazine | Likely enhanced DAT/NET potency | The para-position is often a favorable site for substitution to enhance interactions within the binding pocket, potentially increasing potency for dopamine and norepinephrine transporters.[14] |

DAT: Dopamine Transporter, NET: Norepinephrine Transporter, SERT: Serotonin Transporter

Conclusion: A Roadmap for Future Drug Discovery

This technical guide has provided a comprehensive framework for the pharmacophore modeling of fluorinated benzylpiperazine ligands. By integrating the principles of medicinal chemistry with advanced computational techniques, researchers can navigate the complex landscape of CNS drug discovery with greater efficiency and precision. The methodologies and insights presented herein are intended to serve as a valuable resource for the rational design and optimization of the next generation of CNS therapeutics.

References

-

Bio-protocol. (n.d.). 3D Ligand-Based Pharmacophore Modeling. Retrieved from [Link]

-

CD ComputaBio. (n.d.). Pharmacophore Construction Using Discovery Studio. Retrieved from [Link]

-

Royal Society of Chemistry. (2018). Ligand-based pharmacophore model for the discovery of novel CXCR2 antagonists as anti-cancer metastatic agents. Retrieved from [Link]

-

Dassault Systèmes. (n.d.). Ligand and Pharmacophore based Design. Retrieved from [Link]

-

Dassault Systèmes. (n.d.). Pharmacophore and Ligand-Based Design with BIOVIA Discovery Studio. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Ligand Based Pharmacophore Modeling and Virtual Screening Studies to Design Novel HDAC2 Inhibitors. Retrieved from [Link]

-

CUTM Courseware. (n.d.). Pharmacophore modeling using Discovery Studio. Retrieved from [Link]

-

ResearchGate. (n.d.). Clandestine synthesis routes for benzylpiperazine salts. Retrieved from [Link]

-

Creative Biolabs. (n.d.). Ligand Based Pharmacophore Modeling Service. Retrieved from [Link]

-

MDPI. (2020). Fluorine in drug discovery: Role, design and case studies. Retrieved from [Link]

-

TeachOpenCADD. (n.d.). Ligand-based pharmacophores. Retrieved from [Link]

-

Radboud Repository. (n.d.). Design and application of structure-based pharmacophores for class A GPCRs. Retrieved from [Link]

-

MDPI. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Retrieved from [Link]

-

ResearchGate. (n.d.). 1-Benzylpiperazine and other Piperazine-based Derivatives. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). The Role of Fluorine Substitution in the Structure-Activity Relationships (SAR) of Classical Cannabinoids. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. The Role of Fluorine Substitution in the Structure-Activity Relationships (SAR) of Classical Cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. T009 · Ligand-based pharmacophores — TeachOpenCADD 0 documentation [projects.volkamerlab.org]

- 5. creative-biolabs.com [creative-biolabs.com]

- 6. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Pharmacophore Construction Using Discovery Studio - CD ComputaBio [computabio.com]

- 10. royalsocietypublishing.org [royalsocietypublishing.org]

- 11. 3ds.com [3ds.com]

- 12. bio-protocol.org [bio-protocol.org]

- 13. Ligand Based Pharmacophore Modeling and Virtual Screening Studies to Design Novel HDAC2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

Technical Guide: Solubility Profiling of 1-(3-(2,2-Difluoroethoxy)benzyl)piperazine

[1]

Executive Summary

This technical guide provides a comprehensive framework for evaluating the solubility profile of 1-(3-(2,2-Difluoroethoxy)benzyl)piperazine , a lipophilic basic amine commonly utilized as a scaffold in neuropharmacology (e.g., VMAT2 inhibitors) and designer drug analogs.[1]

Understanding the differential solubility between Water (protic, ion-dependent) and DMSO (aprotic, dipole-dependent) is critical for assay development.[1] The presence of the 2,2-difluoroethoxy moiety introduces specific lipophilic and electronic effects that deviate from standard benzylpiperazine behavior.[1] This guide outlines the theoretical solvation mechanisms, expected physicochemical data, and validated protocols for empirical determination.

Physicochemical Characterization & Theoretical Profile[1][2][3]

To design robust experiments, we must first understand the solute's molecular architecture.[1]

Structural Analysis[1]

-

Core Scaffold: Piperazine ring (Secondary amine).[1]

-

Linker: Methylene bridge (Benzyl group).[1]

-

Substituent: 3-(2,2-difluoroethoxy) group.[1]

-

Effect: The difluoroethoxy tail increases lipophilicity (

) and metabolic stability compared to a standard methoxy group.[1] The fluorine atoms withdraw electrons, slightly lowering the pKa of the ether oxygen (negligible) but impacting the overall dipole moment.

-

Predicted Properties (Reference Values)

Based on Structure-Activity Relationship (SAR) data for fluoroethoxy-benzylpiperazine analogs:

| Property | Predicted Value | Mechanistic Implication |

| pKa (Basic) | ~9.2 – 9.6 (N1) | The piperazine nitrogen is protonated at physiological pH.[1] |

| pKa (Acidic) | ~5.4 (N4) | Secondary ionization; relevant only in strong acids. |

| LogP | 3.9 – 4.5 | High lipophilicity; indicates poor intrinsic water solubility.[1] |

| Polar Surface Area | ~40-50 Ų | Moderate polarity, permeable to BBB.[1] |

Solvation Mechanisms: Water vs. DMSO[1]

In Water (Aqueous Media) [1][2]

-

Mechanism: Hydrogen bonding and Ion-Dipole interactions.[1]

-

Behavior:

-

Neutral State (pH > 10): The molecule is uncharged and highly lipophilic.[1] Solubility is low (predicted < 0.1 mg/mL) due to the hydrophobic benzyl and fluoroethoxy groups disrupting the water network (hydrophobic effect).

-

Ionized State (pH < 7): Protonation of the piperazine nitrogen (

) drastically increases solubility via ion-dipole interactions with water.[1] -

Critical Note: The 2,2-difluoroethoxy group reduces water solubility compared to non-fluorinated analogs due to the "fluorine effect" (low polarizability of C-F bonds).[1]

-

In DMSO (Dimethyl Sulfoxide)

-

Mechanism: Dipole-Dipole interactions and Dispersion forces.[1]

-

Behavior: DMSO is a polar aprotic solvent with a high dielectric constant (

) and a distinct S=O dipole.[1]-

It effectively solvates the polar amine head group via dipole interactions.[1]

-

Simultaneously, the methyl groups of DMSO interact favorably with the lipophilic benzyl/fluoroethoxy tail via London dispersion forces.

-

Result: High solubility (predicted > 100 mg/mL), independent of pH.

-

Visualization: Solvation & Workflow

Solvation Interaction Diagram

The following diagram illustrates the competing forces driving solubility in the two distinct media.

Figure 1: Mechanistic pathways for solvation.[1] In water, solubility is pH-driven (ionization).[1] In DMSO, solubility is structure-driven (amphiphilic solvation).[1]

Experimental Protocols

Materials & Prerequisites[1]

-

Compound: >98% purity (HPLC).

-

Solvents: DMSO (LC-MS grade), Water (Milli-Q), PBS (pH 7.4).[1]

-

Detection: HPLC-UV (Diode Array) or LC-MS.[1]

-

Standard: Verapamil or Propranolol (as QC controls).[1]

Protocol A: Kinetic Solubility (High Throughput)

Purpose: Rapid estimation for biological assays (e.g., IC50 determination).[1]

-

Stock Prep: Dissolve compound in 100% DMSO to 10 mM .

-

Check: Solution must be clear. If hazy, sonicate for 5 mins at 37°C.

-

-

Dosing: Spike 2 µL of DMSO stock into 198 µL of PBS (pH 7.4) in a 96-well plate (Final: 100 µM, 1% DMSO).

-

Incubation: Shake at 500 rpm for 2 hours at 25°C.

-

Filtration: Vacuum filter using a 0.45 µm PVDF filter plate.

-

Analysis: Inject filtrate into HPLC. Compare Peak Area (PA) against a 100 µM Standard in 50:50 ACN:Water.

-

Calculation:

Protocol B: Thermodynamic Solubility (Gold Standard)

Purpose: Precise saturation limit for formulation.[1]

-

Supersaturation: Weigh 5 mg of solid compound into a glass vial.

-

Solvent Addition: Add 1.0 mL of buffer (e.g., pH 7.4 phosphate) or water.

-

Equilibration: Stir magnetically for 24 hours at 25°C.

-

Separation: Centrifuge at 10,000 rpm for 10 mins or filter (0.22 µm PTFE).

-

Quantification: Dilute supernatant 1:100 with Mobile Phase and analyze via HPLC.

Workflow Diagram

Figure 2: Decision tree for solubility determination. Kinetic methods utilize DMSO stocks; Thermodynamic methods utilize solid API.[1]

Data Interpretation & Troubleshooting

Expected Results Table

| Solvent System | Condition | Expected Solubility | Interpretation |

| DMSO | Pure | > 100 mg/mL | Excellent solvent for stock preparation.[1] |

| Water | pH 1.2 (0.1N HCl) | > 10 mg/mL | High.[1] Protonation of piperazine ( |

| Water | pH 7.4 (PBS) | 0.1 - 1.0 mg/mL | Moderate/Low.[1] Predominantly neutral species.[1] |

| Water | pH 10 (Borate) | < 0.01 mg/mL | Very Low.[1] Free base precipitates; "Oiling out" possible.[1] |

Critical Troubleshooting (Self-Validating Steps)

-

The "DMSO Crash": When diluting a DMSO stock into aqueous buffer (Kinetic method), the compound may precipitate immediately if the concentration exceeds the intrinsic water solubility.

-

Validation: Always check the well plate for turbidity via nephelometry or visual inspection before HPLC injection.[1]

-

-

Retention Time Shifts: In HPLC, the piperazine amine can interact with silanols on the column, causing tailing.[1]

-

Fix: Use a high-pH stable column (e.g., Waters XBridge) or add 0.1% TFA/Formic Acid to the mobile phase to mask silanols.[1]

-

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for Piperazine Derivatives.[1] PubChem.[1][3] [Link]

-

Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews.[1] [Link]

-

Bhattacharya, D., et al. (2017). Fluoroethoxy-1,4-diphenethylpiperidine and piperazine derivatives: Potent and selective inhibitors of [3H]dopamine uptake at the vesicular monoamine transporter-2.[1][4][5] Bioorganic & Medicinal Chemistry Letters.[1][5] [Link]

-

Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State.[1] Wiley-Interscience. [Link][1]

Sources

- 1. 1-Benzylpiperazine (CAS 2759-28-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. Piperazine [medbox.iiab.me]

- 3. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 4. Fluoroethoxy-1,4-diphenethylpiperidine and piperazine derivatives: Potent and selective inhibitors of [3H]dopamine uptake at the vesicular monoamine transporter-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fluoroethoxy-1,4-diphenethylpiperidine and piperazine derivatives: Potent and selective inhibitors of [3H]dopamine uptake at the vesicular monoamine transporter-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Understanding and Determining the Lipophilicity of Difluoroethoxy-Substituted Piperazines in Drug Discovery

Abstract

Lipophilicity is a cornerstone physicochemical property in drug discovery, profoundly influencing a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.[1][2] The strategic incorporation of fluorine-containing motifs has become a key tactic for modulating these properties.[3] This guide provides an in-depth examination of the difluoroethoxy group as a bioisosteric replacement on the piperazine scaffold, a privileged structure in modern medicinal chemistry.[4][5][6] We will explore the theoretical impact of this substitution on lipophilicity, detail rigorous experimental and computational methodologies for its quantification (LogP/LogD), and offer a practical framework for leveraging these insights in drug design. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to harness the nuanced effects of fluorination to optimize lead compounds.

Section 1: The Strategic Role of Lipophilicity and Fluorine in Modern Drug Design

Lipophilicity (LogP/LogD): A Critical Determinant of Drug-Like Properties

Lipophilicity, the affinity of a molecule for a lipid-like environment, is one of the most critical parameters governing a drug's journey through the body.[2][7] It dictates the ability of a compound to permeate biological membranes, such as the intestinal wall for oral absorption or the blood-brain barrier for central nervous system (CNS) targets.[8] However, an optimal balance is crucial; excessive lipophilicity can lead to poor aqueous solubility, increased metabolic clearance by cytochrome P450 enzymes, and off-target toxicity.[9] This property is quantified by the partition coefficient (LogP) for neutral molecules and the distribution coefficient (LogD) for ionizable compounds at a specific pH.[10][11] A widely accepted optimal range for LogD at pH 7.4 is between 1 and 3 for many drug targets.[7]

The Piperazine Scaffold: A Privileged Structure

The piperazine ring is a six-membered heterocycle with two nitrogen atoms at the 1 and 4 positions. Its prevalence in approved drugs, particularly for CNS disorders, stems from its unique combination of features.[5][12][13] The two nitrogen atoms provide versatile synthetic handles for introducing diverse substituents, allowing for fine-tuning of pharmacological activity and physicochemical properties.[6] Furthermore, the basicity of the piperazine nitrogens can be modulated to control aqueous solubility and target engagement.

The Emergence of the Difluoroethoxy Group: A Bioisosteric Approach

Bioisosteric replacement, the substitution of one atom or group with another that produces a molecule with similar biological activity, is a cornerstone of medicinal chemistry.[4][14] The introduction of fluorine into drug candidates is a powerful strategy to modulate properties such as metabolic stability and pKa.[3] The difluoroethoxy group (-OCHF₂) serves as a valuable bioisostere for more common alkoxy groups (e.g., methoxy or ethoxy). Its introduction can have profound, albeit context-dependent, effects on a molecule's lipophilicity, hydrogen bonding capacity, and metabolic profile.[14][15]

Section 2: Theoretical Underpinnings: How Difluoroethoxy Substitution Influences Lipophilicity

The Partition and Distribution Coefficients (LogP vs. LogD)

It is critical to distinguish between LogP and LogD.

-

LogP is the logarithm of the ratio of concentrations of a neutral compound in a two-phase system of n-octanol and water at equilibrium.[16][17] It is an intrinsic property of the molecule.

-

LogP = log([Compound]octanol / [Compound]water)

-

-

LogD is the logarithm of the ratio of the sum of all forms of a compound (ionized and neutral) in octanol to the sum of all forms in water at a specific pH.[11][18] For ionizable molecules like piperazines, LogD is the more physiologically relevant parameter.[17]

Electronic Effects of Vicinal Fluorination

The impact of the -OCHF₂ group on lipophilicity is not straightforward. While fluorine is the most electronegative element, leading to a strong inductive electron-withdrawing effect, the overall impact on lipophilicity is a balance of competing factors.[3][19]

-

Increased Hydrophobic Surface Area: Replacing C-H bonds with C-F bonds can increase the molecule's hydrophobic surface, which would be expected to increase LogP.[19]

-

Modulation of Dipole Moment: The strong C-F bond dipoles can significantly alter the overall molecular dipole moment. Depending on the molecule's conformation, this can either increase or decrease polarity, thereby affecting water solubility and LogP in a non-intuitive manner.[20] In some cases, strategic fluorination can lead to a surprising reduction in LogP.[21]

-

Reduced Hydrogen Bond Basicity: The electron-withdrawing nature of the two fluorine atoms reduces the ability of the ether oxygen to act as a hydrogen bond acceptor. This can decrease favorable interactions with water, potentially increasing lipophilicity.

Section 3: Methodologies for Accurate LogP/LogD Determination

An integrated approach combining in silico, medium-throughput, and low-throughput methods provides the most comprehensive understanding of a compound's lipophilicity profile.

}

The Gold Standard: Shake-Flask Method (OECD 107)

This method directly measures the partitioning of a compound between n-octanol and a buffered aqueous phase.[22] It is considered the most accurate method and is suitable for determining LogP values between -2 and 4.[23]

Causality Behind Experimental Choices: The choice of buffer is critical for ionizable compounds like piperazines. To measure the intrinsic LogP, the pH of the aqueous phase must be adjusted to at least 2 units above the highest pKa to ensure the compound is in its neutral, free-base form.[24] Conversely, to measure LogD at physiological pH, a phosphate-buffered saline (PBS) at pH 7.4 is used. Centrifugation is a mandatory step to ensure complete phase separation, as micro-emulsions can lead to artificially low LogP values.[23]

-

Preparation: Prepare a stock solution of the test compound in n-octanol (pre-saturated with PBS, pH 7.4). Prepare PBS (pH 7.4) pre-saturated with n-octanol.

-

Partitioning: In a glass vial, combine 5 mL of the octanol stock solution with 5 mL of the saturated PBS.

-

Equilibration: Seal the vial and shake vigorously for 1 hour at a constant temperature (e.g., 25°C).

-

Phase Separation (Self-Validation Step): Centrifuge the vial at >2000g for 30 minutes to ensure complete separation of the two phases.[24]

-

Sampling: Carefully withdraw an aliquot from the center of each phase for analysis.

-

Quantification: Determine the concentration of the compound in both the octanol and aqueous aliquots using a validated analytical method (e.g., LC-MS/MS).

-

Calculation: Calculate LogD₇.₄ using the formula: LogD = log(C_octanol / C_aqueous).

-

Mass Balance (Trustworthiness Check): The total amount of compound recovered from both phases should be within 90-110% of the amount initially added.[23]

High-Throughput Screening: RP-HPLC Method

For earlier stage drug discovery, a higher throughput method is required. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) provides a reliable surrogate for LogP/LogD.[25][26]

Causality Behind Experimental Choices: The principle relies on the correlation between a compound's retention time on a nonpolar stationary phase (like C18) and its lipophilicity.[27] More lipophilic compounds interact more strongly with the stationary phase and thus have longer retention times. A calibration curve is built using a set of standard compounds with well-established LogP values. This allows the LogP of unknown compounds to be interpolated from their retention times.[28] This method is exceptionally useful for Structure-Activity Relationship (SAR) studies where relative changes in lipophilicity across a chemical series are more important than absolute values.

-

System Preparation: Use a C18 column with a mobile phase consisting of a buffered aqueous solution (pH 7.4) and an organic modifier (e.g., acetonitrile or methanol).

-

Calibration (Self-Validation Step): Prepare a solution containing a mixture of 5-7 standard compounds with known LogP values that bracket the expected range of the test compounds. Inject this mixture and record the retention time (t_R) for each standard. Also, determine the column dead time (t_0) by injecting an unretained compound (e.g., uracil).

-

Calibration Curve Construction: For each standard, calculate the capacity factor, k' = (t_R - t_0) / t_0. Plot log(k') versus the known literature LogP values. The resulting linear regression should have an R² > 0.98 for the system to be considered valid.[28]

-

Sample Analysis: Dissolve the test compound in the mobile phase and inject it onto the column under the identical conditions used for the standards. Record its retention time.

-

Calculation: Calculate the log(k') for the test compound and use the calibration curve equation to determine its LogD₇.₄.

In Silico Prediction: A First Pass

Computational models can provide rapid, initial estimates of LogP. Common algorithms include ALOGP, ClogP, and various machine learning-based approaches.[29][30]

Trustworthiness and Limitations: While incredibly fast, these methods are predictive and their accuracy is highly dependent on the training data. For novel or highly fluorinated scaffolds like difluoroethoxy-substituted piperazines, predictions can be unreliable.[29][31] Experimental data for such compounds is often sparse, leading to poor model performance.[30] Therefore, in silico values should be treated as preliminary estimates to guide synthesis, but must be validated experimentally.

Section 4: Case Study Analysis: Quantifying the Impact

To illustrate the principles discussed, consider a hypothetical case study comparing a parent N-aryl piperazine substituted with an ethoxy group versus its difluoroethoxy analog.

Comparative Data for a Model Piperazine Series

| Compound ID | Substituent (R) | cLogP (Calculated) | LogD₇.₄ (HPLC) | LogP (Shake-Flask) |

| CPD-01 | -OCH₂CH₃ | 3.10 | 2.95 | 3.52 |

| CPD-02 | -OCHF₂ | 3.45 | 3.68 | 4.15 |

| Δ LogP | +0.35 | +0.73 | +0.63 |

Interpretation: Dissecting the Data and Drawing Actionable Insights

-

Impact of Fluorination: The experimental data (HPLC and Shake-Flask) clearly show that replacing the ethoxy group with a difluoroethoxy group leads to a significant increase in lipophilicity (ΔLogP ≈ +0.6-0.7). This suggests that in this specific molecular context, the increased hydrophobic surface area of the C-F bonds outweighs any potential increase in molecular polarity.

-

Computational vs. Experimental: The calculated cLogP correctly predicted the direction of the change but underestimated its magnitude (ΔcLogP = +0.35). This highlights the critical need for experimental validation when dealing with fluorinated motifs.[29]

-

Methodological Differences: The absolute LogP value from the shake-flask method is higher than the LogD from HPLC. This is expected as LogP measures the neutral species, which is inherently more lipophilic, while LogD accounts for the partial protonation of the basic piperazine ring at pH 7.4, which increases aqueous solubility.

}

Section 5: Conclusion and Future Perspectives

The difluoroethoxy group is a powerful tool for medicinal chemists to modulate the lipophilicity of lead compounds, particularly on versatile scaffolds like piperazine. Its effect, however, is not a simple additive property and arises from a complex interplay of electronic and steric factors. This guide underscores the necessity of a multi-pronged approach to characterization, prioritizing rigorous, self-validating experimental methods (Shake-Flask and RP-HPLC) to anchor and validate faster, less reliable in silico predictions. As our understanding of fluorination's context-dependent effects grows, so too will our ability to rationally design safer and more effective medicines. The continued development of predictive algorithms trained on high-quality experimental data for novel fluorinated motifs remains a key challenge and opportunity for the field.[30][31]

Section 6: References

-

Muller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. [Link]

-

Meanwell, N. A. (2018). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 61(14), 5832-5880. [Link]

-

Arnott, J. A., & Planey, S. L. (2012). The influence of lipophilicity in drug discovery and design. Expert Opinion on Drug Discovery, 7(10), 863-875. [Link]

-

Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235-248. [Link]

-

OECD. (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Guidelines for the Testing of Chemicals, Section 1. [Link]

-

Valko, K. (2016). Application of biomimetic HPLC for the determination of drug-membrane interactions and its relevance to ADME/Tox prediction. Journal of Pharmaceutical and Biomedical Analysis, 130, 16-27. [Link]

-

Mannhold, R., & van de Waterbeemd, H. (2001). LogP, a measure of lipophilicity: its determination and use in drug design. Journal of Computer-Aided Molecular Design, 15(4), 279-294. [Link]

-

Di, L., & Kerns, E. H. (2003). Profiling drug-like properties in discovery research. Current Opinion in Chemical Biology, 7(3), 402-408. [Link]

-

ECETOC. (2005). APPENDIX B: MEASUREMENT OF PARTITIONING (KOW). Technical Report No. 94. [Link]

-

Glyn, R. J., & Pattison, G. (2021). The Effects on Lipophilicity of Replacing Oxygenated Functionality with Their Fluorinated Bioisosteres. ChemRxiv. [Link]

-

Gryn, I. A., et al. (2024). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. Journal of Medicinal Chemistry, 67(1), 450-462. [Link]

-

FTLOScience. (2022). Using Log P and Log D to Assess Drug Bioavailability. [Link]

-

Liang, C., et al. (2007). A High-Throughput Method for Lipophilicity Measurement. Journal of Laboratory Automation, 12(3), 138-146. [Link]

-

BioDuro. ADME LogP LogD Assay. [Link]

-

Polli, J. E., et al. (2023). A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. International Journal of Pharmaceutics, 644, 123325. [Link]

-

Taylor, R. (2018). The role of fluorine in medicinal chemistry. Pharmaceutical Journal, 301(7918). [Link]

-

ACD/Labs. LogP vs LogD - What is the Difference?[Link]

-

Gill, A., & Sabri, S. (2023). Fluorine in drug discovery: Role, design and case studies. LinkedIn. [Link]

-

Blackthorn AI. (2025). Filling the Gap in LogP and pKa Evaluation for Saturated Fluorine-Containing Derivatives With Machine Learning. [Link]

-

ACD/Labs. (2019). Lipophilicity Descriptors: Understanding When to Use LogP & LogD. Application Note. [Link]

-

Biotecnologie BT. Determination of the Partition Coefficient n-octanol/water. [Link]

-

ResearchGate. (2024). (PDF) Filling the gap in LogP and pK_a evaluation for saturated fluorine-containing derivatives with machine learning. [Link]

-

ResearchGate. A Systematic Investigation of Lipophilicity Modulation by Aliphatic Fluorination Motifs. [Link]

-

U.S. Patent No. 6,548,307 B2. (2003). Determination of logP coefficients via a RP-HPLC column.

-

Rinaldi, F., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(15), 5779. [Link]

-

Phytosafe. OECD 107, OECD 117 and OECD 123. [Link]

-

Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. [Link]

-

Preciado-Pérez, P., et al. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistryOpen, 15(1), e202500366. [Link]

-

ACS Publications. (2025). High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier. Analytical Chemistry. [Link]

-

OECD iLibrary. Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. [Link]

-

Sharma, P., et al. (2020). An Overview of Piperazine Scaffold as Promising Nucleus for Different Therapeutic Targets. Current Pharmaceutical Design, 26(35), 4373-4385. [Link]

-

ChemRxiv. (2024). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. [Link]

-

ResearchGate. Structure of cinnamyl piperazine derivatives as CNS agents. [Link]

-

MDPI. (2024). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Pharmaceuticals, 17(3), 281. [Link]

-

ResearchGate. (2024). Uncovering abnormal changes in logP after fluorination using molecular dynamics simulations. [Link]

-

Kokubo, H., et al. (2019). Uncovering abnormal changes in logP after fluorination using molecular dynamics simulations. Journal of Computer-Aided Molecular Design, 33(1), 15-26. [Link]

-

Journal of Organic and Pharmaceutical Chemistry. (2024). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Journal of Organic and Pharmaceutical Chemistry, 22(4), 10-16. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. The influence of lipophilicity in drug discovery and design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]